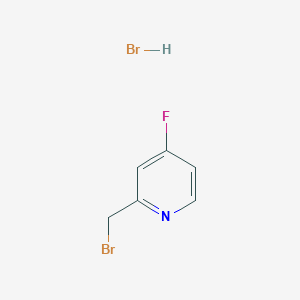

2-(Bromomethyl)-4-fluoropyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Bromomethyl)-4-fluoropyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor . The empirical formula is C6H6BrN·HBr .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-ethylpyrrolidine with bromoacetic acid and hydrobromic acid . The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions .Molecular Structure Analysis

The molecular formula of this compound is C6H6BrN·HBr . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N . The SMILES string representation is BrCC1=CC=CC=N1 .Chemical Reactions Analysis

This compound is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.Physical and Chemical Properties Analysis

This compound is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C . It is soluble in methanol .Applications De Recherche Scientifique

Polymerization and Structural Analysis

The solution polymerization of 4-bromomethylpyridine has been extensively studied, revealing that the polymerization process involves a series of bimolecular reactions. It was found that oligomers demonstrate higher reactivity compared to monomers, a phenomenon attributed to a mesomeric effect. Additionally, the impact of different anions on the solubility and thermal stability of the resulting polymers was examined, with the Bis(trifluoromethylsulfonyl)imide anion producing the most stable and soluble polymers (Monmoton et al., 2008).

Chemical Synthesis and Functionalization

Research on fluoro aromatics has explored the deprotonation of 3-fluoropyridine, leading to the formation of lithium arylmagnesates. These magnesates were subsequently used in palladium-catalyzed cross-coupling reactions, offering a pathway for the chemical synthesis and functionalization of various compounds (Awad et al., 2004).

Catalytic Processes and Material Synthesis

A study highlighted the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, showcasing how catalytic amination conditions lead to specific bromide substitution products. The research delved into the nuances of chemoselectivity, shedding light on the intricate dynamics of chemical reactions and their potential applications in material synthesis (Stroup et al., 2007).

Radiosynthesis and Drug Development

The synthesis of 2-amino-5-[18F]fluoropyridines was achieved through a palladium-catalyzed reaction, marking a significant step in the field of radiosynthesis. This process is particularly noteworthy for its potential applications in drug development and medical imaging, providing valuable insights into the multifaceted uses of 2-(Bromomethyl)-4-fluoropyridine hydrobromide (Pauton et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Bromomethylpyridines, a class of compounds to which 2-(bromomethyl)-4-fluoropyridine hydrobromide belongs, are often used in the synthesis of various pharmaceuticals and complex organic molecules . They are known to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In this process, the bromomethyl group on the pyridine ring acts as a leaving group, allowing the formation of new carbon-carbon bonds .

Biochemical Pathways

It is known that bromomethylpyridines are used in the synthesis of various pharmaceuticals and complex organic molecules , suggesting that they may play a role in a variety of biochemical pathways.

Result of Action

As a bromomethylpyridine, it is likely used as a building block in the synthesis of more complex molecules, contributing to their structural and functional properties .

Analyse Biochimique

Biochemical Properties

It is known that this compound participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor

Cellular Effects

Safety data sheets indicate that it can cause severe skin burns and eye damage This suggests that it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in the synthesis of other compounds , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression. The specifics of these interactions and their effects at the molecular level are not currently known.

Temporal Effects in Laboratory Settings

It is known to be chemically stable under standard ambient conditions

Propriétés

IUPAC Name |

2-(bromomethyl)-4-fluoropyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFKHYWFYPEUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2610554.png)

![N-(1H-indazol-6-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2610562.png)

![N-butyl-4-[2-({[(2-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2610572.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2610573.png)

![N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide](/img/structure/B2610577.png)